N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-aminoethyl)-2-ethyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O/c1-2-16-6(8(17)14-4-3-13)5-7(15-16)9(10,11)12/h5H,2-4,13H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLMJWNYBRWDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)C(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154509 | |
| Record name | N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001519-28-3 | |
| Record name | N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with 2-aminoethanol under specific conditions to form the desired product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides under various conditions, often requiring catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Building Block for Synthesis
N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like hydrogen peroxide. |
| Reduction | Reduction to amines using lithium aluminum hydride. |
| Substitution | Trifluoromethyl group can participate in nucleophilic substitutions. |
Biology
Biochemical Probing
The compound is being investigated for its potential as a biochemical probe to study enzyme functions and interactions. Its structural features allow it to interact with various biological targets, making it valuable for research in enzymology.
Medicine
Therapeutic Potential
Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and anticancer activities. Initial studies suggest that it may inhibit specific pathways involved in inflammation and tumor growth.
| Study Focus | Findings |
|---|---|
| Anti-inflammatory | Potential inhibition of inflammatory cytokines. |
| Anticancer | In vitro studies show cytotoxic effects on cancer cells. |
Industry
Specialty Chemicals and Materials
In industrial applications, this compound is utilized in developing specialty chemicals and materials like polymers and coatings due to its stability and reactivity.
Case Study 1: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry examined the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting that further development could lead to new cancer therapies.
Case Study 2: Enzyme Interaction
Research published in Biochemistry focused on how this compound interacts with specific enzymes involved in metabolic pathways. The findings revealed that it acts as a reversible inhibitor, providing insights into its potential as a therapeutic agent for metabolic disorders.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound consists of a pyrazole core substituted with an ethyl group at position 1, a trifluoromethyl group at position 3, and a carboxamide group at position 3.
Comparison with Structurally Similar Compounds
Pyrazole Carboxamide Derivatives Targeting Viral Polymerases
Several pyrazole carboxamide analogues have been developed as non-nucleoside inhibitors of viral polymerases. Key examples include:
Key Findings :
- The 2-aminoethyl side chain in the query compound distinguishes it from piperidine-sulfonylphenyl derivatives (e.g., 2c, 2d), which exhibit stronger binding to viral polymerases due to extended hydrophobic interactions .
Trifluoromethyl Pyrazole Inhibitors of Coagulation Factors
Compounds with trifluoromethyl pyrazole cores are also explored as anticoagulants:
Key Findings :
Pharmacologically Active Pyrazole Carboxamides
Berotralstat (ORLADEYO®) :
- Structure: 1-[3-(Aminomethyl)phenyl]-N-(5-{(R)-(3-cyanophenyl)[(cyclopropylmethyl)amino]methyl}-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide dihydrochloride.
- Target : Plasma kallikrein inhibitor for hereditary angioedema prophylaxis.
- Key Difference: The query compound’s simpler 2-aminoethyl side chain cannot replicate the multi-ring pharmacophore required for kallikrein inhibition .
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide :
- Structure : Trifluoromethyl at pyrazole C5; chlorophenyl amide substituent.
Biological Activity
N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a synthetic compound notable for its unique trifluoromethyl group, which imparts distinctive chemical properties. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃F₃N₄O
- Molecular Weight : 250.221 g/mol
- CAS Number : 1001519-28-3
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for drug development.
This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism of action is believed to involve:
- Crosslinking Agent : The compound can form covalent bonds with polymeric precursors, influencing biological pathways.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes involved in metabolic processes.
Therapeutic Potential
Research indicates that this compound may possess several pharmacological activities:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
- Anticancer Activity : Investigations into its cytotoxic effects on various cancer cell lines have shown promise. For instance, it has been tested against human leukemia and breast cancer cell lines, demonstrating significant apoptosis induction.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- In a study assessing the compound's effects on leukemia cell lines (CEM-13, MT-4), it exhibited cytotoxic activity with values in the micromolar range, indicating its potential as an anticancer agent .
- Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner in MCF-7 breast cancer cells, suggesting a mechanism involving p53 activation and caspase-3 cleavage .
- Enzyme Interaction :
Summary of Biological Activity
Q & A
Q. What are the key synthetic routes for N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, and how is the product characterized?
The synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. For example, carboxamide derivatives are often synthesized via condensation of pyrazole-5-carbonyl chloride with aminoethylamine under anhydrous conditions. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) in dichloromethane or tetrahydrofuran (THF) to activate the carboxyl group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound.
- Characterization : Confirmed via -NMR (e.g., trifluoromethyl group signals at δ 3.8–4.2 ppm), LC-MS (molecular ion peak at 381.36 [M+H]), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. What analytical techniques are critical for assessing the purity and stability of this compound?
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS (ESI+) to verify >95% purity .
- Stability : Accelerated stability studies in buffers (pH 1–9) and plasma at 37°C, monitored over 24–72 hours. Degradation products are identified using tandem mass spectrometry (MS/MS) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for specific pharmacological targets?
- Core modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability and target binding. For example, replacing the ethyl group with cyclopropylmethyl (as in related analogs like DPC423) improves Factor Xa inhibition (IC < 1 nM) .
- Aminoethyl side chain : Substitution with bulkier amines (e.g., piperidinyl) can alter pharmacokinetics (e.g., oral bioavailability) by modulating solubility and protein binding .
Q. What metabolic pathways are implicated in the biotransformation of this compound, and how do they affect efficacy?
- Primary pathways : Hydroxylation of the trifluoromethyl group (via CYP3A4/5) and cleavage of the carboxamide bond (via amidases) generate polar metabolites. Unusual pathways, such as γ-glutamyltranspeptidase (GGT)-mediated conjugation, have been observed in analogs like DPC423, leading to glutathione adducts .
- Impact on efficacy : Metabolites with reduced lipophilicity may exhibit lower tissue penetration. Stability studies in human liver microsomes (HLMs) and recombinant enzymes are critical for identifying dominant pathways .
Q. How can molecular docking and crystallography elucidate interactions between this compound and its targets (e.g., Factor Xa)?
- Docking protocols : Use software like AutoDock Vina to model binding to Factor Xa’s S1/S4 pockets. Key interactions include:
- Crystallographic validation : Co-crystallization with Factor Xa (PDB: 1X7A) confirms ligand orientation and highlights residues critical for selectivity over trypsin-like proteases .
Data Contradictions and Resolution
- Metabolic stability vs. potency : While trifluoromethyl groups improve metabolic stability, they may reduce solubility. Hybrid analogs (e.g., incorporating morpholine rings) balance these properties .
- Species differences : Rodent models overpredict clearance rates compared to human hepatocyte data. Cross-species validation using in vitro-in vivo extrapolation (IVIVE) is recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
